molecular formula C16H21NO2 B2615428 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034406-69-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2615428
CAS No.: 2034406-69-2
M. Wt: 259.349
InChI Key: KAWVTQMXRWZKAL-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide group attached to a 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-2,3-dihydro-1H-indene with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2,3-dihydro-1H-indene derivatives: These compounds share the indene moiety and exhibit similar chemical properties.

    Cyclopentanecarboxamide derivatives: Compounds with the cyclopentanecarboxamide group may have comparable reactivity and applications.

Uniqueness

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is unique due to the combination of the indene and cyclopentanecarboxamide groups, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(12-5-1-2-6-12)17-11-16(19)9-13-7-3-4-8-14(13)10-16/h3-4,7-8,12,19H,1-2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVTQMXRWZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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